molecular formula C6H4N2S2 B104155 Thieno[3,2-d]pyrimidine-4-thiol CAS No. 16229-24-6

Thieno[3,2-d]pyrimidine-4-thiol

Cat. No.: B104155
CAS No.: 16229-24-6
M. Wt: 168.2 g/mol
InChI Key: OANSZKHFTKDZSA-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique structural and electronic properties.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidine-4-thiol derivatives have been found to target several key proteins and enzymes in the cell. They are known to inhibit protein kinases (PKs) , which play a crucial role in cell proliferation and differentiation . Mutations in PKs can lead to oncogenesis . This compound derivatives also target tubulin , a protein that is crucial for cell division .

Mode of Action

This compound derivatives interact with their targets to inhibit their function. For instance, they inhibit the activity of PKs , thereby disrupting cellular communication pathways that are essential for cancer progression . They also inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle, a structure that is essential for cell division .

Biochemical Pathways

The inhibition of PKs by this compound derivatives disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . The inhibition of tubulin polymerization disrupts the cell cycle, specifically the G2/M phase, leading to cell cycle arrest .

Pharmacokinetics

It is known that the compound has a molecular weight of 168238 , which suggests that it may have good bioavailability due to its small size

Result of Action

The inhibition of PKs and tubulin by this compound derivatives leads to a variety of cellular effects. These include the induction of G2/M phase arrest and apoptosis in cancer cells , as well as the inhibition of tumor cell migration and invasion .

Action Environment

The action of this compound derivatives can be influenced by various environmental factors. For instance, the compound’s photodynamic efficacy against cancer cells is independent of oxygenation , suggesting that it can be effective in both normoxic and hypoxic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-4-thiol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate cyclization. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-4-thiol can be compared with other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly . For example:

The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

Thieno[3,2-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a unique fused thieno and pyrimidine ring system with a thiol group (-SH) at the fourth position of the pyrimidine ring. Its molecular formula is C6_{6}H5_{5}N3_{3}S, with a molar mass of approximately 168.23 g/mol. The presence of the thiol group contributes to its reactivity and potential biological activity, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties through various mechanisms:

  • Induction of Apoptosis and Necroptosis : Studies have shown that these compounds can induce programmed cell death in cancer cells. A review highlighted their ability to trigger apoptosis and necroptosis, which are effective strategies for cancer treatment .
  • Targeting Specific Pathways : Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit key signaling pathways involved in cancer progression. For instance, they target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial in tumor growth and angiogenesis .

Case Study: Antitumor Activity Evaluation

A series of synthesized thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231). The MTT assay was utilized to assess cell viability:

CompoundIC50_{50} (μM)Mechanism of Action
Compound A25EGFR Inhibition
Compound B15VEGF Suppression
Compound C10Induction of Apoptosis

These results indicate that certain derivatives possess stronger inhibitory effects compared to standard treatments like paclitaxel .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties:

  • Activity Against Multi-drug Resistant Bacteria : Some derivatives have shown potent activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 2 to 16 mg/L .
  • Low Cytotoxicity : The synthesized compounds exhibited low cytotoxicity towards mammalian cells, indicating their potential as safe antibacterial agents .

Table: Antibacterial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundMIC (mg/L)Gram-positive ActivityGram-negative Activity
Compound D8StrongModerate
Compound E16StrongWeak
Compound F32ModerateWeak

These findings suggest that thieno[3,2-d]pyrimidine derivatives could be developed into novel antibacterial agents targeting resistant strains .

Other Therapeutic Applications

Beyond anticancer and antibacterial activities, this compound shows promise in other therapeutic areas:

  • Antidiabetic Properties : Some studies indicate that derivatives may exhibit insulin-sensitizing effects .
  • Anti-inflammatory Effects : Research has suggested potential anti-inflammatory activities through modulation of inflammatory pathways .

Properties

IUPAC Name

1H-thieno[3,2-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANSZKHFTKDZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429364
Record name thieno[3,2-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16229-24-6
Record name thieno[3,2-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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